molecular formula C21H22ClN3O3 B2366376 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 810629-01-7

5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B2366376
CAS RN: 810629-01-7
M. Wt: 399.88
InChI Key: SUYKAFVQYLGAMV-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials . The disappearance of the (C≡N) absorption band in IR spectra, disappearance of triplet–quartet pattern characteristic for ethyl protons in 1H NMR spectra, and disappearance of ethyl carbons signals in 13C NMR spectra confirmed the formation of the desired cyclic structures .


Molecular Structure Analysis

The molecular structure of this compound is derived from the quinoline nucleus. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The one pot multi-component synthesis of pyrimido[4,5-b]quinolones by the reaction of aldehyde with dimedone and 6-amino-1,3-dimethyluracil is an important method for the preparation of these compounds .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 350–355 °C . The IR spectrum shows absorption bands at 3281, 3224, and 3094 cm−1 .

Scientific Research Applications

Novel Nanoporous Catalysts

The compound has been utilized in the synthesis of new categories of N-heterocyclic compounds such as tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. This process involves the use of metal-organic frameworks (MOFs) containing phosphorous acid tags. The synthesized compounds offer high yields, short reaction times, and high thermal stability, making them significant in catalysis and material science research (Sepehrmansouri et al., 2020).

Structural and Molecular Studies

This chemical has been used in computational and experimental studies to understand the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives. Such studies are pivotal in the field of molecular chemistry, aiding in the understanding of chemical properties and reactions (Trilleras et al., 2017).

Heterocyclic Synthesis Under Microwave Irradiation

The compound forms part of the synthesis of various heterocyclic compounds, like pyrimido[5,4-b]quinolin-2,4,9-triones, under microwave irradiation. This method demonstrates an efficient approach to heterocyclic synthesis, which is fundamental in the development of pharmaceuticals and agrochemicals (Shaker & Elrady, 2008).

Synthesis of Acyclic Nucleosides Analogues

In pharmaceutical research, this compound has been used as a base for synthesizing acyclic nucleosides analogues. These compounds have been investigated for their potential analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities, highlighting the compound's significance in medicinal chemistry (El-Gazzar et al., 2009).

Biochemical Analysis

Biochemical Properties

5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses .

Cellular Effects

The effects of this compound on various cell types are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, it can induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway. Additionally, this compound affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity or activate signaling pathways that lead to changes in gene expression. For example, the compound can inhibit topoisomerases, enzymes that regulate DNA topology during replication and transcription, thereby affecting cell proliferation .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively. In laboratory settings, this compound has shown stability under various conditions, but it can degrade under extreme pH or temperature. Long-term studies indicate that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

properties

IUPAC Name

5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYKAFVQYLGAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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